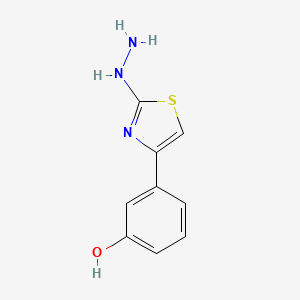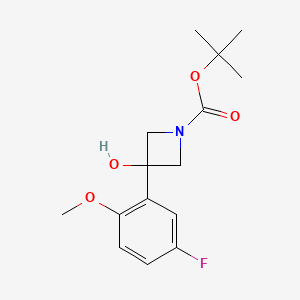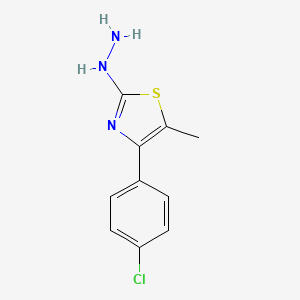
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is known for its ability to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxynitrite . This compound is particularly valuable in biological and chemical studies due to its high sensitivity and specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the coupling of a hydroxyphenyl group with a xanthene derivative. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Reacts with peroxyl and alkoxyl radicals to form phenoxyl radicals.
Reduction: Can be reduced under specific conditions to alter its fluorescence properties.
Substitution: Participates in nucleophilic aromatic substitution reactions due to the presence of the hydroxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide is commonly used to induce oxidation reactions.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Bases: Sodium hydroxide is often used in substitution reactions to deprotonate the hydroxy group.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be analyzed using techniques such as HPLC and EPR .
Wissenschaftliche Forschungsanwendungen
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to detect reactive oxygen species.
Biology: Employed in cellular studies to monitor oxidative stress and detect hROS in live cells.
Medicine: Utilized in diagnostic assays to measure oxidative damage and assess the efficacy of antioxidant therapies.
Wirkmechanismus
The mechanism of action of 2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid involves the formation of phenoxyl radicals upon reaction with hROS . These radicals undergo further reactions, leading to the release of fluorescein, which emits fluorescence. This fluorescence can be measured to quantify the presence of hROS. The molecular targets include peroxyl and alkoxyl radicals, and the pathways involved are primarily oxidative in nature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin-3-carboxylic acid: Another fluorescent probe used for detecting hydroxyl radicals.
2-(4-Hydroxyphenoxy)propionic acid: Used in the synthesis of herbicides and has similar structural features.
Uniqueness
2-(6-(4-Hydroxyphenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its high specificity for hROS and its resistance to light-induced autoxidation . This makes it a highly reliable and sensitive probe for detecting oxidative stress in various research applications.
Eigenschaften
CAS-Nummer |
686773-84-2 |
|---|---|
Molekularformel |
C26H16O6 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
2-[3-(4-hydroxyphenoxy)-6-oxoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14,27H,(H,29,30) |
InChI-Schlüssel |
PJVNNUVJKCWFRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11767618.png)
![Ethyl 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B11767632.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)

![N,N-Dimethylbenzo[d]isothiazol-6-amine](/img/structure/B11767644.png)
![Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B11767646.png)



![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11767672.png)


![4,7-Dibromobenzo[c]thiophene](/img/structure/B11767680.png)
